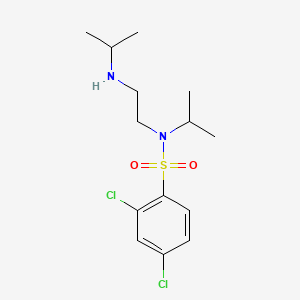
RN-1734
描述
该化合物以其完全拮抗4αPDD介导的TRPV4激活的能力而闻名,对人、小鼠和大鼠TRPV4通道的IC50值均为低微摩尔级 。RN-1734已被广泛用于科学研究,以研究TRPV4在各种生理和病理过程中的作用。
科学研究应用
RN-1734具有广泛的科学研究应用,包括:
化学: 用作研究TRPV4拮抗剂的化学性质和反应性的工具。
生物学: 在研究中用于了解TRPV4在细胞过程中的作用,包括钙流入和细胞信号传导。
医学: 研究其在涉及TRPV4的疾病中的潜在治疗应用,如疼痛、炎症和神经退行性疾病。
作用机制
RN-1734通过选择性拮抗TRPV4通道发挥作用。该化合物与TRPV4通道结合,并抑制其被4αPDD激活,4αPDD是一种已知的TRPV4激动剂。这种抑制阻止了钙离子流入细胞,从而调节各种细胞过程。 This compound的分子靶标包括人、小鼠和大鼠细胞中的TRPV4通道,其IC50值分别为2.3 μM、5.9 μM和3.2 μM .
生化分析
Biochemical Properties
RN-1734 interacts with the TRPV4 channel, a non-selective cation channel that is sensitive to various stimuli including mechanical, chemical, and selective pharmacological compounds . This compound completely antagonizes 4αPDD-mediated activation of TRPV4 with comparable, low micromolar IC50 values for all three species (hTRPV4: 2.3 μM, mTRPV4: 5.9 μM, rTRPV4: 3.2 μM) .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It clearly decreases the production of tumor necrosis factor α (TNF-α) and interleukin 1β (IL-1β) without altering the number of olig2-positive cells . This suggests that this compound can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to the TRPV4 channel and inhibiting its activation . This inhibition can lead to changes in gene expression and enzyme activity, providing a thorough explanation of the mechanism of action of this compound.
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings. For instance, this compound was shown to significantly decrease the percentage of cleaved-caspase 3 positive cells after 27 hours of incubation . This suggests that this compound has long-term effects on cellular function.
Dosage Effects in Animal Models
In a CPZ-induced demyelination mouse model, this compound was administered at a dosage of 0.5 μl (10 μM in 5% DMSO and 0.9% NaCl) via a microinjector pump for 5 weeks . This treatment significantly reversed the decrease in CNP protein and improved myelination in the mice .
准备方法
RN-1734的合成涉及多个步骤,从制备核心苯磺酰胺结构开始。合成路线通常包括:
硝化和还原: 对合适的苯衍生物进行硝化,然后还原形成相应的胺。
磺化: 通过磺化反应引入磺酰胺基团。
取代: 用异丙基和异丙基氨基乙基取代胺基。
This compound的工业生产方法没有广泛记载,但它们通常遵循类似的合成路线,并针对大规模生产进行了优化,包括使用高效催化剂和反应条件,以最大限度地提高产率和纯度 .
化学反应分析
RN-1734会发生各种化学反应,包括:
氧化: this compound在特定条件下可以被氧化,导致形成亚砜或砜。
还原: 还原反应可以将this compound转化为相应的胺衍生物。
取代: 该化合物可以发生亲核取代反应,尤其是在氯的位置,导致形成各种取代衍生物。
这些反应中常用的试剂和条件包括氧化剂,如过氧化氢用于氧化,还原剂,如氢化铝锂用于还原,以及亲核试剂,如胺用于取代反应。 这些反应形成的主要产物取决于所使用的具体试剂和条件 .
相似化合物的比较
RN-1734在TRPV4拮抗剂中独树一帜,因为它具有高选择性和效力。类似的化合物包括:
HC-067047: 另一种TRPV4拮抗剂,具有不同的结合位点和作用机制。
GSK1016790A: 一种用于研究TRPV4通道激活的TRPV4激动剂。
This compound因其能够以低微摩尔IC50值完全拮抗TRPV4激活而脱颖而出,使其成为TRPV4研究中的宝贵工具 .
属性
IUPAC Name |
2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22Cl2N2O2S/c1-10(2)17-7-8-18(11(3)4)21(19,20)14-6-5-12(15)9-13(14)16/h5-6,9-11,17H,7-8H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHYZMEAZAIFMTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCN(C(C)C)S(=O)(=O)C1=C(C=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90394046 | |
| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
946387-07-1 | |
| Record name | 2,4-Dichloro-N-(1-methylethyl)-N-[2-[(1-methylethyl)amino]ethyl]benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=946387-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dichloro-N-propan-2-yl-N-[2-(propan-2-ylamino)ethyl]benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90394046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


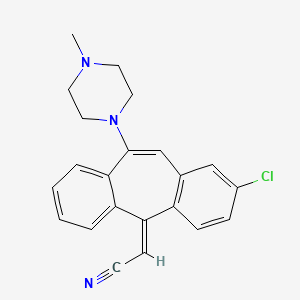
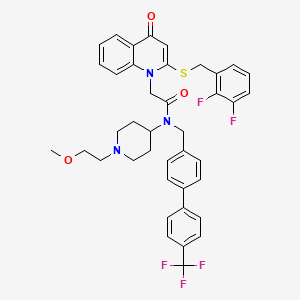
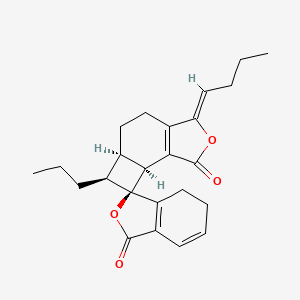
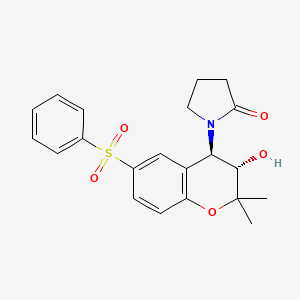

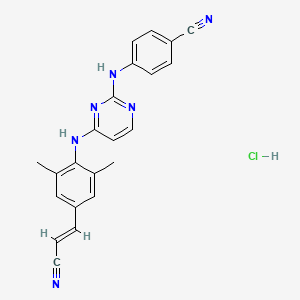
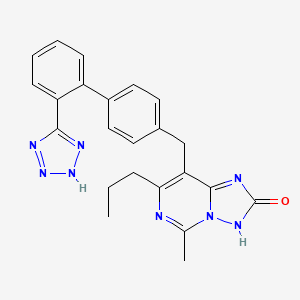
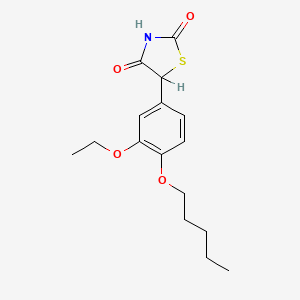
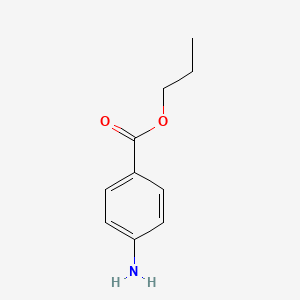

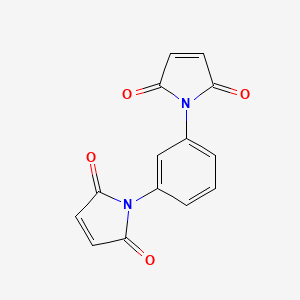
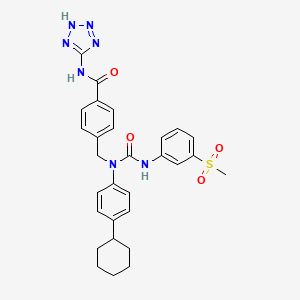
![3-(1-azabicyclo[2.2.2]octan-3-yl)-4-(3-phenylprop-2-ynoxy)-1,2,5-thiadiazole](/img/structure/B1679353.png)
![8-[4-[3-[3-[3-[[4-(1-Azabicyclo[2.2.2]octan-8-yl)-1,2,5-thiadiazol-3-yl]oxy]prop-1-ynyl]phenyl]prop-2-ynoxy]-1,2,5-thiadiazol-3-yl]-1-azabicyclo[2.2.2]octane](/img/structure/B1679355.png)
